N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide

Conformational analysis Medicinal chemistry Structure-activity relationship (SAR)

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide (CAS 377057-99-3) is a fully synthetic small-molecule amide conjugate formed by coupling a 4,5-dimethyl-1,3-thiazol-2-amine head group with a 2-methylbenzoyl (o-toluoyl) tail. It belongs to the broadly explored N-(thiazol-2-yl)-benzamide chemotype, which has been patented for anti-proliferative kinase inhibition and validated as the first selective antagonist scaffold for the Zinc-Activated Channel (ZAC).

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
CAS No. 377057-99-3
Cat. No. B13814202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide
CAS377057-99-3
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C
InChIInChI=1S/C13H14N2OS/c1-8-6-4-5-7-11(8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16)
InChIKeyGLLXEFSGALYIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide (CAS 377057-99-3): Core Chemical Identity and Procurement Profile


N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide (CAS 377057-99-3) is a fully synthetic small-molecule amide conjugate formed by coupling a 4,5-dimethyl-1,3-thiazol-2-amine head group with a 2-methylbenzoyl (o-toluoyl) tail . It belongs to the broadly explored N-(thiazol-2-yl)-benzamide chemotype, which has been patented for anti-proliferative kinase inhibition [1] and validated as the first selective antagonist scaffold for the Zinc-Activated Channel (ZAC) [2]. The compound possesses a molecular formula of C13H14N2OS, a monoisotopic mass of 246.0828 Da, and a computed logP of approximately 3.7 .

Why Unqualified Substitution of N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide with Positional Isomers or Unsubstituted Analogs Carries Undefined Activity Risk


Within the N-(4,5-dimethylthiazol-2-yl)-benzamide series, the position of the methyl substituent on the benzamide ring is a critical determinant of molecular recognition. Compound 377057-99-3 carries the methyl group at the ortho (2-) position, which imposes a distinct torsional angle between the amide bond and the aromatic plane, altering both the three-dimensional shape and the electron density distribution of the pharmacophore compared to its meta- and para-methyl positional isomers [1]. In the structurally characterized N-(thiazol-2-yl)-benzamide ZAC antagonist series, even subtle substituent changes on the benzamide ring shifted antagonist IC50 values by over an order of magnitude [2]. Consequently, treating any positional isomer as a functionally interchangeable surrogate without explicit bridging data introduces uncontrolled variability and scientifically unjustified procurement risk.

Quantitative Differentiation Evidence for N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide Against Closest Analogs


Ortho-Methyl Substitution Imposes a Unique Conformational Landscape Compared to Unsubstituted and Para-Methyl Analogs

Computational conformational sampling reveals that the ortho-methyl group of compound 377057-99-3 sterically enforces an amide torsion angle (τ) of approximately 140°, deviating significantly from the near-planar conformations (τ ≈ 175–180°) adopted by the unsubstituted N-(4,5-dimethylthiazol-2-yl)benzamide and the para-methyl analog (CAS 550352-29-9) . This geometric difference reshapes the spatial presentation of the thiazole ring and benzamide carbonyl, two key pharmacophoric elements. In the ZAC antagonist series, a comparable shift in amide geometry has been correlated with changes in receptor antagonism potency [1].

Conformational analysis Medicinal chemistry Structure-activity relationship (SAR)

Patent-Scope Differentiation: Inclusion in the Claimed Genus of Anti-Proliferative Thiazole Benzamides

U.S. Patent Application US2003/0225147 explicitly claims aminothiazole compounds with mono- or di-substituted benzamide moieties, including those bearing an ortho-methyl substituent, as modulators of protein kinase activity and inhibitors of cell proliferation [1]. Compound 377057-99-3 falls within the generic Markush structure of this patent family, whereas the unsubstituted N-(4,5-dimethylthiazol-2-yl)benzamide is not specifically exemplified or highlighted in the patent's preferred embodiments [1]. This establishes a documented intent to protect ortho-substituted variants for therapeutic applications involving malignancies and proliferative disorders.

Kinase inhibition Anti-proliferative Patent analysis

Computed Physicochemical Property Differentiation from Meta- and Para-Methyl Positional Isomers

Computational prediction of octanol-water partition coefficients (logP) reveals measurable differences between positional isomers sharing the same molecular formula (C13H14N2OS). The ortho-methyl isomer (target compound) exhibits a computed logP of approximately 3.70, distinguishable from the para-methyl isomer (CAS 550352-29-9; logP ≈ 3.57) and the meta-methyl isomer (CAS 549543-74-0; logP ≈ 3.67) . While modest, these differences reflect the altered intramolecular hydrogen-bonding environment caused by ortho-substitution and can affect membrane permeability and non-specific protein binding in biological assays.

Physicochemical properties Drug-likeness Property-based design

Class-Level Biological Annotation: Membership in the First Selective ZAC Antagonist Chemotype

The N-(thiazol-2-yl)-benzamide scaffold has been pharmacologically validated as the first known class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor [1]. Within this series, 61 structural analogs were functionally characterized by two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing ZAC [1]. Key analogs such as TTFB demonstrated ZAC antagonist IC50 values of 1–3 µM with no significant activity at related 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 µM [1]. Compound 377057-99-3, bearing the identical N-(thiazol-2-yl)-benzamide core decorated with a 4,5-dimethylthiazole and ortho-methylbenzoyl group, resides within this uniquely characterized pharmacophore class, distinguishing it from other thiazole-containing scaffolds that have not been linked to ZAC pharmacology.

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Ion channel modulation

Rotatable Bond Count and Topological Flexibility Differentiation Versus Bulkier Analogs

Compound 377057-99-3 possesses exactly 2 rotatable bonds (the benzamide C–N bond and the amide N–thiazole C–N bond), as computed from its molecular structure . This places it in a favorable flexibility range for ligand efficiency optimization, compared to extended analogs such as N-(4,5-dimethylthiazol-2-yl)-2-(3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanamido)benzamide (CAS 2923428-98-0), which contains 15+ rotatable bonds and a molecular weight nearly 2.5-fold larger . Lower rotatable bond counts are correlated with higher probability of bioavailability and more predictable SAR interpretation in fragment-based and hit-to-lead chemistry [1].

Molecular flexibility Ligand efficiency Property-based design

Recommended Research and Industrial Application Scenarios for N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide Based on Evidence-Linked Differentiation


ZAC-Targeted Ion Channel Screening and Pharmacological Tool Development

The compound embodies the N-(thiazol-2-yl)-benzamide pharmacophore that constitutes the only known class of selective ZAC antagonists [1]. Research groups investigating the physiological functions of the Zinc-Activated Channel can employ this compound as a structurally defined entry point for developing pharmacological probes, with the specific ortho-methyl and 4,5-dimethyl substituents providing a starting point for structure-activity relationship (SAR) expansion beyond the published TTFB analog series [1].

Kinase-Focused Medicinal Chemistry and Anti-Proliferative Screening Programs

Compound 377057-99-3 falls within the Markush claims of US2003/0225147, which covers thiazole benzamide derivatives as protein kinase modulators and anti-proliferative agents [2]. Organizations building targeted kinase inhibitor libraries or pursuing oncology-relevant screening campaigns can select this compound as a documented member of the patented chemotype, leveraging its ortho-methyl substitution as a differentiating structural feature from unsubstituted benzamide analogs not explicitly highlighted in the patent [2].

Conformational Control and Structure-Based Drug Design Studies

The ortho-methyl substituent enforces a non-planar amide conformation (τ ≈ 140°) that distinguishes this compound from the near-planar geometries of its unsubstituted and para-methyl analogs . Structure-based design teams seeking to explore the impact of amide torsion on target binding and selectivity can employ this compound as a conformational probe, potentially revealing binding pockets that are inaccessible to near-planar congeners .

Property-Based Fragment and Hit-to-Lead Chemistry Campaigns

With only 2 rotatable bonds and a molecular weight of 246.33 g/mol, this compound resides in a favorable property space for fragment elaboration and hit-to-lead optimization [3]. Its computed logP of approximately 3.70 and modest complexity make it suitable for systematic SAR campaigns where incremental structural changes are tracked against shifts in potency, selectivity, and ADME properties, offering a more tractable starting point than larger, more flexible N-(thiazol-2-yl)-benzamide derivatives [3].

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.